An In-depth Technical Guide to 4-(3-Formylthiophen-2-yl)benzonitrile: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 4-(3-Formylthiophen-2-yl)benzonitrile: Synthesis, Properties, and Potential Applications
Foreword: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic combination of privileged structural motifs is a cornerstone of innovation. The molecule 4-(3-formylthiophen-2-yl)benzonitrile emerges as a compelling exemplar of this principle, integrating the electronically rich thiophene core with the versatile benzonitrile moiety. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, elucidate its key physicochemical properties, and explore its potential applications, offering a robust foundation for its utilization in pioneering research endeavors.
I. Strategic Synthesis: A Palladium-Catalyzed Approach
The construction of the biaryl scaffold of 4-(3-formylthiophen-2-yl)benzonitrile is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the requisite starting materials.[1][2][3]
The logical disconnection of the target molecule points to two key precursors: 2-bromo-3-formylthiophene and 4-cyanophenylboronic acid . This synthetic strategy is predicated on the formation of a carbon-carbon bond between the C2 position of the thiophene ring and the C1 position of the benzonitrile ring.
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthetic disconnection of the target molecule.
A. Causality in Experimental Design: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[1] The catalytic cycle, broadly accepted, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-3-formylthiophene to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 4-cyanophenyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.
The choice of catalyst, ligand, base, and solvent system is critical for the success of this reaction and is interdependent. A phosphine ligand, for instance, stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps. The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.
B. Experimental Protocol: A Generalized Procedure
Diagram 2: Synthetic Workflow
Caption: Step-by-step workflow for the synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-3-formylthiophene (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), a suitable base such as potassium carbonate (2.0 eq.), and a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: A degassed solvent mixture, such as toluene, ethanol, and water (in a ratio of approximately 4:1:1), is added via syringe.
-
Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
Extraction: The aqueous layer is extracted three times with an organic solvent such as ethyl acetate.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-(3-formylthiophen-2-yl)benzonitrile as a solid.
II. Physicochemical and Spectroscopic Properties
The structural and electronic characteristics of 4-(3-formylthiophen-2-yl)benzonitrile can be elucidated through a combination of physical and spectroscopic methods.
A. Physical Properties
The following table summarizes the key physical properties of the title compound.
| Property | Value | Source |
| CAS Number | 1215859-07-6 | [5] |
| Molecular Formula | C₁₂H₇NOS | [6] |
| Molecular Weight | 213.26 g/mol | [5] |
| Melting Point | 102 - 104 °C | [5] |
| Appearance | Solid | [5] |
B. Spectroscopic Data (Predicted and Analog-Based)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons. The two doublets for the thiophene ring protons should appear in the aromatic region, as should the two pairs of doublets for the para-substituted benzene ring. The aldehyde proton will be a singlet at a significantly downfield chemical shift (typically δ 9-10 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show signals for all 12 unique carbon atoms. The carbonyl carbon of the aldehyde group will be the most downfield signal (around δ 180-190 ppm). The nitrile carbon will appear in the characteristic region for nitriles (around δ 118-120 ppm). The remaining aromatic carbons will resonate in the δ 120-150 ppm range.
-
IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the key functional groups. A strong, sharp peak around 2220-2230 cm⁻¹ is indicative of the nitrile (C≡N) stretch. A strong absorption in the region of 1680-1700 cm⁻¹ will correspond to the carbonyl (C=O) stretch of the aldehyde.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 213, confirming the molecular weight of the compound.
III. Potential Applications in Research and Development
The unique structural amalgamation of a thiophene, an aldehyde, and a benzonitrile in 4-(3-formylthiophen-2-yl)benzonitrile makes it a highly attractive scaffold for various applications, particularly in medicinal chemistry and materials science.
A. A Privileged Scaffold in Medicinal Chemistry
Both thiophene and benzonitrile moieties are considered "privileged structures" in drug discovery, appearing in numerous biologically active compounds.
-
Thiophene Derivatives: The thiophene ring is a bioisostere of the benzene ring and is present in a wide array of approved drugs with diverse therapeutic applications.[8] Its presence can enhance metabolic stability and modulate the pharmacokinetic properties of a molecule.
-
Benzonitrile Derivatives: The benzonitrile group can participate in various non-covalent interactions with biological targets, including hydrogen bonding and dipole-dipole interactions. It is a common feature in inhibitors of enzymes such as kinases and proteases.
The aldehyde functionality in 4-(3-formylthiophen-2-yl)benzonitrile serves as a versatile chemical handle for further synthetic modifications, allowing for the construction of a diverse library of derivatives for biological screening. For instance, it can undergo reductive amination to introduce various amine-containing side chains or be used in condensation reactions to form larger, more complex heterocyclic systems.
Diagram 3: Potential Derivatization Pathways
Caption: Potential synthetic modifications of the aldehyde group.
B. Building Block for Advanced Materials
The conjugated π-system of 4-(3-formylthiophen-2-yl)benzonitrile, coupled with the electron-withdrawing nature of the nitrile and formyl groups, suggests its potential utility in the synthesis of organic electronic materials.[9][10][11] Thiophene-based polymers are well-known for their semiconducting properties and have been extensively studied for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The benzonitrile moiety can further tune the electronic properties and influence the solid-state packing of derived materials.
IV. Conclusion and Future Outlook
4-(3-formylthiophen-2-yl)benzonitrile represents a strategically designed molecule with significant potential as a versatile building block in both medicinal chemistry and materials science. Its synthesis via the robust and reliable Suzuki-Miyaura coupling makes it readily accessible for further investigation. The presence of multiple, synthetically tractable functional groups opens up a vast chemical space for the creation of novel derivatives with tailored biological activities or material properties. Future research efforts focused on the synthesis and evaluation of libraries derived from this core scaffold are warranted and hold the promise of uncovering new therapeutic agents and advanced functional materials.
V. References
-
PubChem. 4-(3-formylthiophen-2-yl)benzonitrile. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Supporting Information: Experimental Details Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonpre. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
ResearchGate. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. [Link]
-
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
-
Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]
-
United States Patent and Trademark Office. Search for patents. [Link]
-
Sciforum. Polymers of 4-Thieno[3,2-b]thiophen-3-ylbenzonitrile with Anthracene and Biphenyl: Their electronic. [Link]
-
CORE. Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials M. Manuela M. Raposo,a* Ana M. R. C. Sousa,a. [Link]
-
ResearchGate. Formyl and Acyl Derivatives of Thiophenes and their Reactions. [Link]
-
Organic Syntheses. Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. [Link]
-
ResearchGate. (PDF) A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT). [Link]
-
ResearchGate. Synthesis of 4‐(2,2‐Difluorovinyl)Benzonitrile Through a Wittig‐Type Olefination of 4‐Formylbenzonitrile | Request PDF. [Link]
-
Semantic Scholar. 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. uwindsor.ca [uwindsor.ca]
- 4. rsc.org [rsc.org]
- 5. 4-(3-formylthiophen-2-yl)benzonitrile | 1215859-07-6 [sigmaaldrich.com]
- 6. PubChemLite - 4-(3-formylthiophen-2-yl)benzonitrile (C12H7NOS) [pubchemlite.lcsb.uni.lu]
- 7. 4-FORMYL-3-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 8. A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciforum.net [sciforum.net]
- 11. researchgate.net [researchgate.net]
